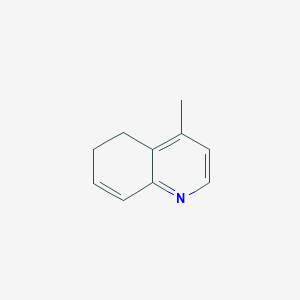
4-Methyl-5,6-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methyl-5,6-dihydroquinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is known for its unique structure and properties, which make it an attractive candidate for research and development.
作用機序
The mechanism of action of 4-Methyl-5,6-dihydroquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to bind to the dopamine receptor and the α7 nicotinic acetylcholine receptor, which are involved in the regulation of various physiological processes.
生化学的および生理学的効果
4-Methyl-5,6-dihydroquinoline has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound has antioxidant, antimicrobial, and anti-inflammatory properties. In vivo studies have shown that it can improve cognitive function, reduce oxidative stress, and protect against neurodegeneration. However, further studies are needed to fully understand the biochemical and physiological effects of 4-Methyl-5,6-dihydroquinoline.
実験室実験の利点と制限
One of the main advantages of using 4-Methyl-5,6-dihydroquinoline in lab experiments is its unique structure and properties, which make it an attractive candidate for research and development. This compound is relatively easy to synthesize and purify, which makes it readily available for use in various experiments. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and studied in order to ensure its safety and efficacy.
将来の方向性
There are several future directions for the research and development of 4-Methyl-5,6-dihydroquinoline. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, which could lead to the development of new therapeutic strategies and treatments. Finally, the potential applications of 4-Methyl-5,6-dihydroquinoline in material science and organic synthesis should also be further explored and optimized.
科学的研究の応用
4-Methyl-5,6-dihydroquinoline has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 4-Methyl-5,6-dihydroquinoline has been studied for its potential applications in the development of organic semiconductors, liquid crystals, and OLEDs. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, including heterocyclic compounds, alkaloids, and natural products.
特性
CAS番号 |
133092-25-8 |
|---|---|
製品名 |
4-Methyl-5,6-dihydroquinoline |
分子式 |
C10H11N |
分子量 |
145.2 g/mol |
IUPAC名 |
4-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h3,5-7H,2,4H2,1H3 |
InChIキー |
HIVJVMNCXCNYCH-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC=CC2=NC=C1 |
正規SMILES |
CC1=C2CCC=CC2=NC=C1 |
同義語 |
Quinoline, 5,6-dihydro-4-methyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



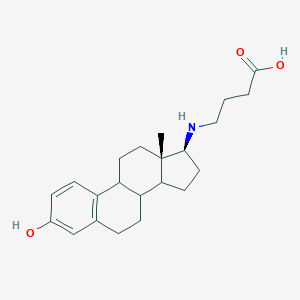
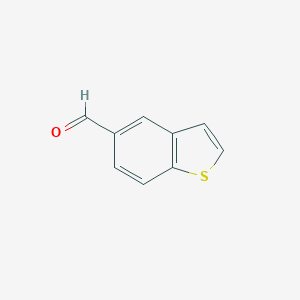
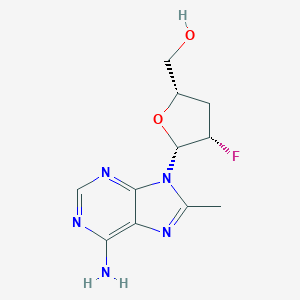

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)
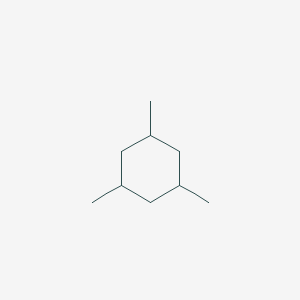

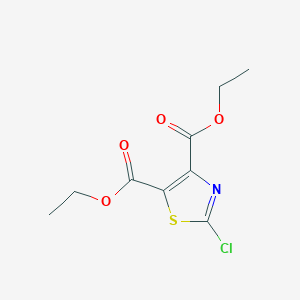
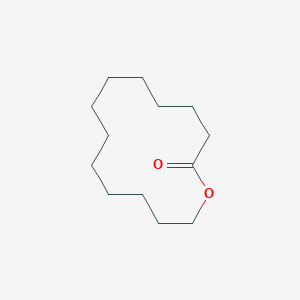
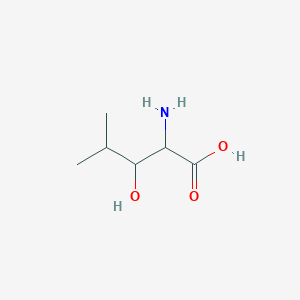
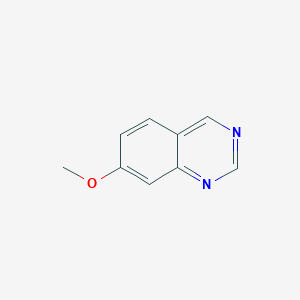
![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
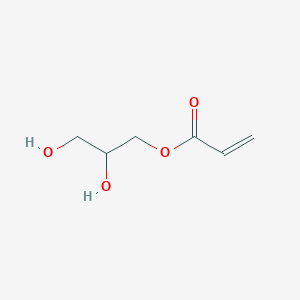
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)